2,2'-Thenoin
Description
2,2'-Thenoin (CAS 27761-02-0) is a sulfur-containing organic compound with the molecular formula C₁₀H₈O₂S₂ and a molecular weight of 248.3 g/mol. Structurally, it consists of two thiophene rings bridged by a diketone group (1,2-ethanedione) . This compound is synthesized via condensation of 2-thiophenecarboxaldehyde, followed by oxidation to form intermediates like 2,2'-thenil, which are critical in heterocyclic chemistry (e.g., quinoxaline derivatives) . Its applications span organic synthesis, reagent formulation, and enzyme inhibition studies, with commercial availability as a high-purity standard (HPLC ≥98%) .
Properties
IUPAC Name |
2-hydroxy-1,2-dithiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWZIOZTPNLTCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370510 | |
| Record name | 2-Hydroxy-1,2-di(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-02-0 | |
| Record name | 2-Hydroxy-1,2-di(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2'-Thenoin, a compound with the chemical formula C11H10O2, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antioxidant, antibacterial, and antitumor properties. The findings are supported by diverse sources and case studies.
This compound is categorized as a diketone and is often used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable in the synthesis of various bioactive compounds.
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage cells. Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively.
Table 1: Antioxidant Activity of this compound
| Concentration (μg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
The data suggests that the scavenging activity increases with concentration, indicating a dose-dependent response.
2. Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. Studies have reported that it shows significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate that this compound could be a promising candidate for developing new antibacterial agents.
3. Antitumor Activity
Recent studies have also investigated the antitumor potential of this compound. In vitro assays using cancer cell lines have shown that this compound can induce apoptosis in various tumor cells.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
- Cell Viability Reduction: Approximately 70% at a concentration of 100 μg/mL after 48 hours.
- Apoptosis Markers: Increased expression of caspase-3 and PARP cleavage was observed.
These results suggest that the compound may serve as a lead for developing anticancer therapies.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Antioxidant Mechanism: The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Antibacterial Mechanism: It may disrupt bacterial cell membranes or interfere with metabolic pathways.
- Antitumor Mechanism: The induction of apoptosis suggests that it activates intrinsic pathways leading to programmed cell death in tumor cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2'-Thenil (C₁₀H₆O₂S₂)
- Structural Similarity: Derived from 2,2'-thenoin via oxidation, 2,2'-thenil retains the bithiophene backbone but replaces the diketone with a conjugated system for reactivity in Schiff base formation .
- Functional Contrast: Unlike this compound, it reacts with nitrophenylenediamines to form quinoxaline derivatives, highlighting its role as a versatile electrophile .
- Applications : Used in synthesizing photoelectronic materials and bioactive heterocycles .
Halogenated Derivatives (e.g., 5,5'-Dibromo-2,2'-thenil)
- Structural Modification : Bromine atoms at the 5,5' positions enhance hydrophobicity (logP increase by ~1.5 units) and steric bulk .
- Functional Impact: In carboxylesterase inhibition studies, 5,5'-dibromo-2,2'-thenil exhibited a Ki value of 0.8 µM, 10-fold lower than non-halogenated analogs, due to improved membrane permeability and target binding .
2,2'-Bipyridine (C₁₀H₈N₂)
- Structural Analogy : Replaces thiophene rings with pyridine rings and lacks the diketone bridge. The nitrogen atoms enable strong coordination with transition metals (e.g., Ru, Pt) .

- Functional Differences: Luminescence: Forms metal complexes (e.g., [Ru(bpy)₃]²⁺) with intense photoluminescence, unlike this compound .
Comparison with Functionally Similar Compounds
Benzil (Diphenylethane-1,2-dione)
- Functional Similarity: Both this compound and benzil are α-diketones capable of inhibiting carboxylesterases.
- Key Differences: Potency: Benzil shows broader inhibition (Ki = 0.2 µM for hCE1) due to aromatic π-π stacking with enzyme active sites, while this compound derivatives require halogenation for comparable activity . Solubility: Benzil’s phenyl groups confer higher lipophilicity (logP = 3.1) than this compound (logP = 2.4) .
α-Terthienylmethanol
- Functional Overlap : Exhibits phototoxic antifungal activity, similar to thiophene-based compounds.
- Divergence: α-Terthienylmethanol’s triple thiophene system enables UV-induced reactive oxygen species (ROS) generation, a mechanism absent in this compound .
Comparative Data Table
Research Findings and Trends
- Halogenation Effects: Bromine or chlorine substitution on this compound derivatives enhances enzyme affinity by 50–100%, driven by hydrophobic interactions and van der Waals forces .
- Drug Development: Halogenated thenil analogs are under investigation as anticancer agents due to selective esterase inhibition and low cytotoxicity (IC₅₀ > 50 µM in normal cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

